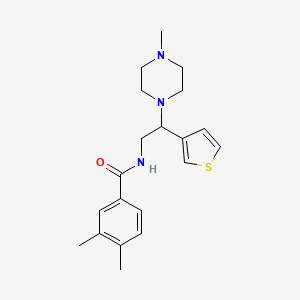

3,4-dimethyl-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

3,4-dimethyl-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3OS/c1-15-4-5-17(12-16(15)2)20(24)21-13-19(18-6-11-25-14-18)23-9-7-22(3)8-10-23/h4-6,11-12,14,19H,7-10,13H2,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWKGJZNCWMZPAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCC(C2=CSC=C2)N3CCN(CC3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,4-Dimethyl-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is a complex organic compound that has gained attention in pharmacological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This indicates the presence of a benzamide core with substituents that include a piperazine ring and a thiophene moiety, which are known to influence biological activity.

The biological activity of this compound primarily involves its interaction with various molecular targets, particularly in cancer therapy. It is hypothesized to act as a tyrosine kinase inhibitor , which plays a crucial role in cell signaling pathways involved in tumor growth and proliferation. By inhibiting these kinases, the compound may induce apoptosis in cancer cells and prevent their proliferation.

Biological Activity Overview

Research has demonstrated that this compound exhibits several biological activities:

- Antitumor Activity : In vitro studies have shown that this compound can significantly inhibit the growth of various cancer cell lines, including breast cancer (MCF-7), leukemia (CEM-13), and melanoma (MEL-8). The compound's IC50 values indicate potent cytotoxic effects at sub-micromolar concentrations.

- Mechanistic Studies : Flow cytometry assays have revealed that the compound induces apoptosis through caspase activation and upregulation of pro-apoptotic proteins such as p53 .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- Study on MCF-7 Cell Line :

- Leukemia Cell Line Study :

Data Tables

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperazine and Thiophene Moieties

Compound A: N-(2-(2-(4-(3-Cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3a)

- Key Differences: Replaces the 3,4-dimethylbenzamide core with a 4-(thiophen-3-yl)benzamide group. The piperazine ring is substituted with a 3-cyanophenyl group instead of 4-methyl.

- Synthesis: Yielded 32% via stepwise purification (normal-phase followed by reverse-phase chromatography) .

- Implications: The cyanophenyl substituent may enhance receptor selectivity, as seen in dopamine D3 ligands, but reduces yield compared to simpler piperazine derivatives .

Compound B : 4-(Thiophen-3-yl)-N-(2-(2-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)ethoxy)ethyl)benzamide (3b)

- Key Differences : Features a 3-(trifluoromethyl)phenyl group on piperazine and lacks the 3,4-dimethyl substitution on benzamide.

- Implications : The electron-withdrawing trifluoromethyl group improves metabolic stability but may alter binding kinetics compared to methyl groups .

Compound C : 5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide (7g)

- Key Differences : Uses a pentanamide linker and a dichlorophenyl-piperazine moiety. The benzamide is replaced with a phenylpentanamide chain.

Analogues with Modified Benzamide Cores

Compound D : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Key Differences : Substitutes the piperazine-thiophene side chain with a hydroxy-dimethylethyl group. Retains a single methyl group on benzamide.

- Implications : The N,O-bidentate directing group facilitates metal-catalyzed C–H functionalization, unlike the target compound’s receptor-targeting design .

Compound E : N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide (Eto benzanid)

- Key Differences : Contains ethoxymethoxy and dichlorophenyl groups instead of dimethylbenzamide and piperazine-thiophene.

- Implications : Used as a pesticide, highlighting how benzamide substituents dictate application specificity (agricultural vs. therapeutic) .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Piperazine Substitutions: 4-Methylpiperazine in the target compound balances basicity and solubility, whereas bulkier groups (e.g., cyanophenyl or trifluoromethylphenyl) in analogs improve selectivity but complicate synthesis .

- Thiophene Position : Thiophen-3-yl (vs. 2-yl) may enhance π-π stacking in receptor binding, as observed in dopamine ligands .

Q & A

Q. What are the critical steps in synthesizing 3,4-dimethyl-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, including:

- Amide coupling : Reacting 3,4-dimethylbenzoic acid derivatives with amines (e.g., ethylenediamine intermediates) using coupling agents like EDC/HOBt.

- Piperazine functionalization : Introducing the 4-methylpiperazine group via nucleophilic substitution or reductive amination.

- Thiophene incorporation : Attaching the thiophen-3-yl group through Suzuki-Miyaura cross-coupling or alkylation . Key optimization parameters include:

- Temperature : Maintaining 0–5°C during sensitive steps (e.g., amide bond formation) to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) for improved solubility of intermediates .

- Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradients) or recrystallization for final product isolation .

Q. Which analytical techniques are essential for structural confirmation of this compound?

- NMR spectroscopy : 1H and 13C NMR to verify aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.1–2.5 ppm), and piperazine/thiophene moieties. For example, thiophene protons appear as multiplet signals at δ 7.1–7.3 ppm .

- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z ~428.3) .

- HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across assays?

Discrepancies in IC50 values or target selectivity may arise from:

- Assay conditions : Variations in pH (e.g., 7.4 vs. 6.5) or ionic strength can alter ligand-receptor binding. Validate assays under physiological buffers (e.g., PBS, HEPES) .

- Cell line heterogeneity : Use isogenic cell lines or primary cells to minimize genetic variability. For example, test kinase inhibition in HEK293 vs. HeLa cells to assess off-target effects .

- Data normalization : Include positive/negative controls (e.g., staurosporine for kinase inhibition) and statistical methods (e.g., ANOVA with post-hoc tests) .

Q. What computational strategies predict the compound’s pharmacokinetic and target interaction profiles?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., dopamine D3 receptor, kinases). The 4-methylpiperazine group often engages in hydrogen bonding with Asp110 in D3 receptors .

- ADMET prediction : Tools like SwissADME assess logP (~3.2) and blood-brain barrier permeability (BBB+), critical for CNS-targeted studies .

- MD simulations : GROMACS or AMBER to evaluate stability of ligand-receptor complexes over 100-ns trajectories .

Q. How does the compound’s stereochemistry influence its pharmacological activity?

- Chiral centers : The ethyl linker between piperazine and benzamide may introduce stereoisomers. Resolve enantiomers via chiral HPLC (Chiralpak AD-H column) and test separately .

- Activity correlation : For example, (S)-enantiomers of analogous piperazine derivatives show 10-fold higher D2 receptor affinity than (R)-forms .

Methodological Considerations

Q. What strategies improve yield in large-scale synthesis?

- Catalyst optimization : Replace Pd(PPh3)4 with XPhos Pd G2 for Suzuki couplings (yield increase from 65% to 85%) .

- Flow chemistry : Continuous flow reactors reduce reaction times (e.g., amidation steps from 12h to 2h) .

- Byproduct mitigation : Add molecular sieves during amide coupling to absorb water and suppress hydrolysis .

Q. How to design dose-response studies for in vivo efficacy evaluation?

- Dosing ranges : Start with 1–50 mg/kg (oral or i.p.) based on in vitro IC50 values (e.g., 10 nM–1 µM).

- Pharmacodynamic markers : Measure target engagement via Western blot (e.g., phospho-ERK for kinase inhibitors) .

- Toxicology screening : Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) at 7-day intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.